Ethyl 4-(fluoromethyl)benzoate
Description
Ethyl 4-(fluoromethyl)benzoate is an aromatic ester featuring a fluoromethyl (-CH2F) substituent at the para position of the benzoate ring. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric effects imparted by the fluorine atom. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .
Properties
CAS No. |
86239-04-5 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
ethyl 4-(fluoromethyl)benzoate |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
KZWSSLGYISINFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(fluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(fluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(fluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-(fluoromethyl)benzoic acid.
Reduction: 4-(fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(fluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(fluoromethyl)benzoate involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl 4-aminobenzoate ()
- Structure: Contains an amino (-NH2) group instead of fluoromethyl.
- Synthesis : Prepared via diazotization and coupling reactions, yielding a crystalline product .
- Reactivity: The amino group is nucleophilic, enabling further functionalization (e.g., azo coupling). In contrast, the fluoromethyl group is less reactive but enhances oxidative stability .
- Spectroscopy :
Ethyl 4-(dimethylamino)benzoate ()
- Application: Used as a co-initiator in resin cements. Demonstrates higher reactivity (degree of conversion = 75%) compared to 2-(dimethylamino)ethyl methacrylate (55%) due to improved electron-donating capacity .
- Fluoromethyl Analog : The fluoromethyl group’s electron-withdrawing nature may reduce initiation efficiency but improve thermal stability in polymers.
Ethyl 4-nitrobenzoate ()
- Structure: Features a nitro (-NO2) group, a strong electron-withdrawing substituent.
- Reactivity : Undergoes nucleophilic aromatic substitution more readily than fluoromethyl derivatives. Nitro groups reduce ester hydrolysis rates compared to electron-donating groups .
Fluorinated Analogs ()
- Ethyl 4-[(2-fluorobenzoyl)amino]benzoate and Ethyl 4-[(4-fluorophenyl)sulfonyl]amino benzoate: Fluorine at meta/para positions alters electronic distribution, affecting solubility and bioactivity.
Physical and Chemical Properties
*Estimated based on analogs. Fluorine’s electronegativity increases polarity slightly compared to methyl but less than nitro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
